molecular formula C9H7BrF2O3 B1612024 Methyl 3-bromo-4-(difluoromethoxy)benzoate CAS No. 200956-56-5

Methyl 3-bromo-4-(difluoromethoxy)benzoate

Cat. No. B1612024
M. Wt: 281.05 g/mol
InChI Key: PIVLQGBDVHMHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06071927

Procedure details

Ethyl chlorodifluoroacetate (1.12 ml, 8.7 mmol) was added to a mixture of methyl 3-bromo-4-hydroxybenzoate (Description 64, 2.0 g, 8.7 mmol) and potassium carbonate (1.2 g, 8.7 mmol) in N,N-dimethylformamide (20 ml) and the mixture was heated at 65° C. for 16 h. The mixture was cooled, water (100 ml) was added and the mixture was extracted with ethyl acetate (2×100 ml). The combined organic fractions were dried (Na2SO4) and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with hexane/EtOAc (95:5) to give the title compound as a colorless solid (1.20 g, 49%). 1H NMR (250 MHz, CDCl3) δ8.31 (1 H, d, J 2.0 Hz), 8.22 (1 H, dd, J 8.5, 2.0 Hz), 7.05 (1 H, m), 6.61 (1 H, t, J 73 Hz), and 3.93 (3 H, s).
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
Cl[C:2]([F:9])([F:8])C(OCC)=O.[Br:10][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=1[OH:21])[C:14]([O:16][CH3:17])=[O:15].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[Br:10][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=1[O:21][CH:2]([F:9])[F:8])[C:14]([O:16][CH3:17])=[O:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.12 mL
Type
reactant
Smiles
ClC(C(=O)OCC)(F)F
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CC1O
Name
Quantity
1.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexane/EtOAc (95:5)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=CC1OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.